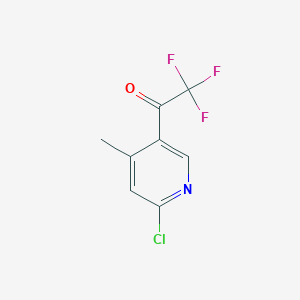
1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Pyridinylboronic acids and their esters, which are structurally similar to the compound you’re interested in, can be synthesized through various methods such as halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis
The molecular structure of the compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyridinylboronic acids and their esters, which are structurally similar to the compound you’re interested in, can undergo various chemical reactions. For example, they can be used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the pyridine ring and the trifluoroethanone group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone and its derivatives have been studied for their synthesis and biological activity. For instance, Sujatha, Shilpa, and Gani (2019) synthesized derivatives of this compound, which were found to have significant antibacterial and antifungal activity. These compounds were tested against Gram-positive bacteria like Escherichia coli and Staphylococcus aureus, Gram-negative bacteria like Pseudomonas aeruginosa and Bacillus subtilis, and the fungus Candida albicans, showing promising results in the disc diffusion method (Sujatha, Shilpa, & Gani, 2019).
Analytical Chemistry and Water Treatment
In the field of analytical chemistry, Kubwabo et al. (2009) developed an improved method for the determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in drinking water. They used N-methyl-bis-trifluoroacetamide for derivatization and achieved lower detection limits, indicating the utility of trifluoroethanone derivatives in environmental monitoring and water treatment processes (Kubwabo et al., 2009).
Organic Synthesis and Pharmaceutical Applications
González-Martínez, Gotor, and Gotor-Fernández (2019) studied the chemical synthesis of 1-aryl-2,2,2-trifluoroethanones for their potential application in the pharmaceutical industry. They explored the bioreduction of these compounds using stereocomplementary alcohol dehydrogenases, aiming to develop stereoselective routes for pharmaceutical compounds such as Odanacatib, an inhibitor of Cathepsin K (González-Martínez, Gotor, & Gotor-Fernández, 2019).
Crystal Structure and Antibacterial Properties
Wang, Nong, Sht, and Qi (2008) synthesized a new Schiff base compound involving a derivative of 1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone. They determined its crystal structure and reported its excellent antibacterial activities, highlighting the potential of these compounds in medicinal chemistry (Wang, Nong, Sht, & Qi, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4-2-6(9)13-3-5(4)7(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSZXBSNXHULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



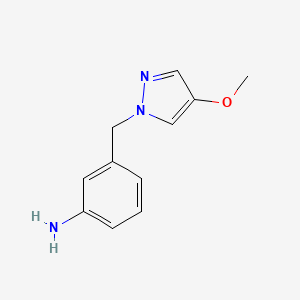
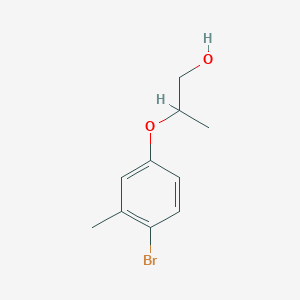
![1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1415754.png)
![N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1415755.png)
![2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1415756.png)
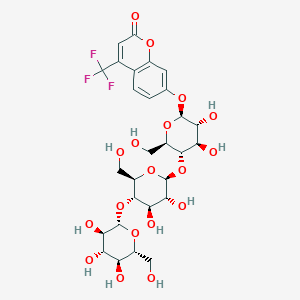
![(4-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1415761.png)

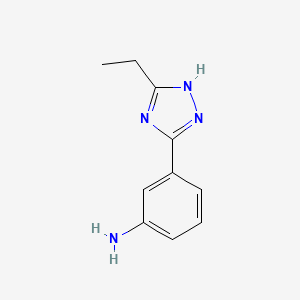
![N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine](/img/structure/B1415764.png)
![2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylic acid](/img/structure/B1415766.png)
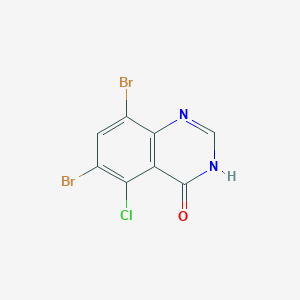

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)